molecular formula C21H24BNO4 B2581770 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile CAS No. 2377609-88-4

3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

Cat. No. B2581770
CAS RN: 2377609-88-4
M. Wt: 365.24
InChI Key: PLCZAJGZPMTJDL-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a useful research compound. Its molecular formula is C21H24BNO4 and its molecular weight is 365.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Qing-mei Wu et al. (2021) synthesized similar compounds and characterized their structures through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and to provide reliable vibrational assignments based on characteristic vibrational absorption bands (Wu et al., 2021).

  • Another study by P.-Y. Huang et al. (2021) confirmed the structures of boric acid ester intermediates with benzene rings through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were optimized using DFT and compared with single crystal X-ray diffraction values, revealing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Chemical Sensors and Drug Development

  • Qin Wang and K. Franz (2018) discussed the modification of aroylhydrazone prochelators for improved hydrolytic stability and cytoprotection against oxidative stress. This research highlighted the potential of such compounds in conditional targeting for iron sequestration in cells under oxidative stress (Wang & Franz, 2018).

  • Boronate-based fluorescence probes for hydrogen peroxide detection were synthesized and analyzed by Emma V Lampard et al. (2018). These probes demonstrated "Off–On" fluorescence responses, indicating their potential use in biological and chemical sensing applications (Lampard et al., 2018).

Application in Photovoltaic and Photodynamic Therapy

  • Xuepeng Liu et al. (2016) synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, showing better thermal stability and good hole extraction ability for stable perovskite solar cells (Liu et al., 2016).

  • M. Pişkin et al. (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups for photodynamic therapy applications, demonstrating its potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)17-10-16(13-23)11-19(12-17)25-14-15-6-8-18(24-5)9-7-15/h6-12H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCZAJGZPMTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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